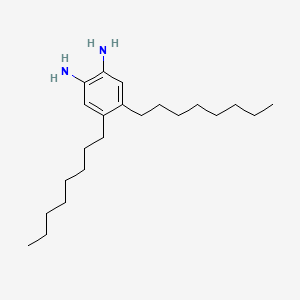

1,2-Benzenediamine, 4,5-dioctyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Benzenediamine, 4,5-dioctyl-: is an organic compound that belongs to the class of aromatic diamines. This compound is characterized by the presence of two amino groups attached to a benzene ring at the 1 and 2 positions, with octyl groups attached at the 4 and 5 positions. The presence of these long alkyl chains imparts unique properties to the compound, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Benzenediamine, 4,5-dioctyl- can be synthesized through a multi-step process involving the following key steps:

Nitration: The starting material, 1,2-dinitrobenzene, is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 4 and 5 positions.

Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.

Alkylation: The resulting 1,2-benzenediamine is then alkylated with octyl bromide in the presence of a base such as potassium carbonate to introduce the octyl groups at the 4 and 5 positions.

Industrial Production Methods: The industrial production of 1,2-benzenediamine, 4,5-dioctyl- typically involves large-scale nitration and reduction processes, followed by alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzenediamine, 4,5-dioctyl- undergoes various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as iron powder.

Substitution: The amino groups can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Iron powder in the presence of hydrochloric acid.

Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products:

Oxidation: 1,2-Dinitrobenzene, 4,5-dioctyl-

Reduction: 1,2-Benzenediamine, 4,5-dioctyl-

Substitution: Various alkylated derivatives depending on the electrophile used.

Scientific Research Applications

1,2-Benzenediamine, 4,5-dioctyl- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-benzenediamine, 4,5-dioctyl- involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The long alkyl chains can interact with lipid membranes, affecting their fluidity and permeability. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

1,2-Benzenediamine: Lacks the octyl groups, making it less hydrophobic and less effective in certain applications.

1,4-Benzenediamine: Has amino groups at the 1 and 4 positions, resulting in different chemical and physical properties.

1,2-Diaminobenzene: Another isomer with amino groups at the 1 and 2 positions but without the octyl groups.

Uniqueness: 1,2-Benzenediamine, 4,5-dioctyl- is unique due to the presence of long octyl chains, which impart hydrophobic properties and enhance its interaction with lipid membranes. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the development of bioactive compounds and specialty chemicals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-dioctyl-1,2-benzenediamine, and what critical parameters influence yield?

- Methodology :

- Alkylation strategies : Adapt methods used for shorter alkyl derivatives (e.g., 4,5-dimethyl or 4,5-dibromo analogs), such as nucleophilic substitution or Friedel-Crafts alkylation. Use catalysts like AlCl₃ for electrophilic substitution .

- Protecting groups : Protect amine functionalities with acetyl or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during octylation. Deprotection can be achieved via acidic hydrolysis (e.g., HCl/EtOH) .

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates. Monitor reaction temperature (40–80°C) to balance reaction rate and decomposition risks .

Q. Which spectroscopic techniques are most effective for characterizing 4,5-dioctyl substitution patterns in 1,2-benzenediamine derivatives?

- Analytical workflow :

- ¹H/¹³C NMR : Identify substitution patterns via aromatic proton splitting and coupling constants. For example, para-substituted protons exhibit distinct splitting compared to ortho/meta positions. Octyl chains produce characteristic aliphatic peaks (δ 0.8–1.5 ppm) .

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Derivatization (e.g., acetylation) may enhance ionization efficiency .

- FT-IR : Detect amine N-H stretches (~3300 cm⁻¹) and C-H vibrations from octyl chains (~2850–2950 cm⁻¹) .

Advanced Research Questions

Q. How do steric effects from 4,5-dioctyl substituents influence coordination chemistry compared to unsubstituted o-phenylenediamine?

- Experimental design :

- Ligand synthesis : Compare metal complexation (e.g., with Cu²⁺ or Fe³⁺) between 4,5-dioctyl-1,2-benzenediamine and unsubstituted o-phenylenediamine. Monitor stability constants via UV-Vis titration .

- Steric hindrance analysis : Use X-ray crystallography or DFT calculations to assess spatial crowding. Longer octyl chains may reduce ligand flexibility and metal-binding efficiency .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability of metal complexes, as bulky substituents may alter decomposition pathways .

Q. What experimental strategies resolve contradictions in reported solubility parameters for 4,5-dialkyl benzenediamine derivatives?

- Data reconciliation approach :

- Controlled solubility studies : Measure solubility in solvents (e.g., hexane, ethanol, DCM) under standardized conditions (25°C, inert atmosphere). Compare with literature values for analogs like 4,5-dimethyl or 4,5-dibromo derivatives .

- HPLC validation : Use reverse-phase HPLC to assess purity and aggregation behavior, which may explain discrepancies. Adjust mobile phase composition (e.g., acetonitrile/water gradients) .

- Dynamic light scattering (DLS) : Detect micelle formation in aqueous solutions due to amphiphilic octyl chains, which may skew solubility measurements .

Q. How can regioselective octylation in 1,2-benzenediamine systems be optimized to avoid positional isomerism?

- Synthetic optimization :

- Directed ortho-metalation : Use directing groups (e.g., –OMe or –NHBoc) to guide octylation to the 4,5-positions. Subsequent deprotection yields the target compound .

- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity via controlled heating. For example, 100°C for 30 minutes in DMF with K₂CO₃ .

- Chromatographic monitoring : Employ TLC or HPLC to track intermediate formation. Isomer separation may require silica gel chromatography with hexane/EtOAc gradients .

Q. Methodological Considerations

Properties

CAS No. |

86723-77-5 |

|---|---|

Molecular Formula |

C22H40N2 |

Molecular Weight |

332.6 g/mol |

IUPAC Name |

4,5-dioctylbenzene-1,2-diamine |

InChI |

InChI=1S/C22H40N2/c1-3-5-7-9-11-13-15-19-17-21(23)22(24)18-20(19)16-14-12-10-8-6-4-2/h17-18H,3-16,23-24H2,1-2H3 |

InChI Key |

MMSYLYVZYZHKQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C=C1CCCCCCCC)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.